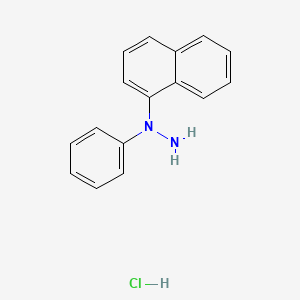

1-Naphthalen-1-yl-1-phenylhydrazine;hydrochloride

説明

1-Naphthalen-1-yl-1-phenylhydrazine hydrochloride is a hydrazine derivative featuring a naphthalen-1-yl group and a phenyl group attached to the hydrazine backbone, with a hydrochloride counterion. This compound is synthesized via a condensation reaction between 1-naphthaldehyde and phenylhydrazine under microwave irradiation (180 Watts) in acidic conditions, yielding the product in just 2 minutes . The reaction employs glacial acetic acid as a catalyst and ethanol as a solvent, followed by purification via cold filtration . The compound is of interest in medicinal chemistry due to the structural versatility of hydrazine derivatives, which are often explored for antioxidant, antimicrobial, and receptor-binding activities.

特性

CAS番号 |

6341-41-9 |

|---|---|

分子式 |

C16H15ClN2 |

分子量 |

270.75 g/mol |

IUPAC名 |

1-naphthalen-1-yl-1-phenylhydrazine;hydrochloride |

InChI |

InChI=1S/C16H14N2.ClH/c17-18(14-9-2-1-3-10-14)16-12-6-8-13-7-4-5-11-15(13)16;/h1-12H,17H2;1H |

InChIキー |

DGGHLPNZPUWELX-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)N(C2=CC=CC3=CC=CC=C32)N.Cl |

製品の起源 |

United States |

準備方法

Acid-Catalyzed Condensation with Phenylhydrazine Hydrochloride

A modified literature procedure describes the synthesis of hydrazine derivatives by reacting phthalic anhydride with phenylhydrazine hydrochloride in aqueous hydrochloric acid. The mixture is heated at 100 °C for approximately 9 hours, followed by cooling to precipitate the product, which is then filtered and recrystallized from ethanol to obtain pure hydrazine hydrochloride salts with moderate to good yields (around 60-80%).

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| React phthalic anhydride with phenylhydrazine hydrochloride in 10% HCl | 100 °C, 9 h | Formation of hydrazine hydrochloride salt |

| Cool and filter solid | Room temperature | Isolation of crude product |

| Recrystallize from ethanol | - | Pure hydrazine hydrochloride salt |

This method is adaptable to various substituted phenylhydrazines and naphthalene derivatives, enabling the preparation of the target compound by analogous procedures.

Chlorination of N-Phenylurea Followed by Reduction and Salt Formation

A patented industrial process involves the following sequence:

- Dissolution of N-phenylurea in ethanol.

- Chlorination by bubbling chlorine gas at controlled temperatures (5–25 °C) for 1–2 hours to form chlorosemicarbazide intermediates.

- Dropwise addition of sodium hydroxide solution under ice bath conditions, followed by filtration.

- Removal of ethanol and partial water by heating.

- Extraction of the residue with toluene.

- Distillation under reduced pressure to isolate phenylhydrazine.

- Addition of phenylhydrazine to hydrochloric acid solution and cooling to crystallize the hydrochloride salt.

Yields reported range from 56% to 89%, with melting points around 196–198 °C, indicating high purity.

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| N-phenylurea in ethanol + chlorine gas | 5–25 °C, 1–2 h | Chlorosemicarbazide intermediate |

| NaOH aqueous solution addition | Ice bath, slow addition | Hydrolysis and precipitation |

| Filtration and heating to remove solvents | - | Concentrated residue |

| Extraction with toluene and distillation | 120–125 °C, 10 mmHg | Pure phenylhydrazine |

| Reaction with HCl and cooling | - | Phenylhydrazine hydrochloride salt |

Catalytic Hydrogenation of Diazonium Salts

Another patented method involves:

- Formation of aniline hydrochloride by mixing aniline and hydrochloric acid at 0–5 °C.

- Diazotization by slow addition of sodium nitrite aqueous solution at 0–5 °C.

- Catalytic hydrogenation of the resulting diazonium salt in acidic medium using 10% palladium on carbon catalyst at 15–35 °C and hydrogen pressures of 0.2–1.5 MPa.

- Isolation of phenylhydrazine hydrochloride salt.

This method offers a controlled and scalable route with reaction times from 1.5 to 6 hours and good yields.

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| Aniline + HCl | 0–5 °C | Aniline hydrochloride formation |

| Sodium nitrite addition | 0–5 °C, 1–2 h | Diazotization |

| Catalytic hydrogenation (Pd/C, H2 pressure) | 15–35 °C, 0.2–1.5 MPa, 1.5–6 h | Phenylhydrazine formation |

| Crystallization with HCl | - | Phenylhydrazine hydrochloride salt |

Coupling and Oxidative Amination Reactions

Literature reports also describe the preparation of hydrazine derivatives by oxidative amination and coupling reactions involving amino compounds and acid chlorides derived from aromatic acids, though these are more relevant to substituted derivatives and analogs rather than the direct synthesis of 1-naphthalen-1-yl-1-phenylhydrazine hydrochloride.

Comparative Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Acid-catalyzed condensation | Phthalic anhydride, phenylhydrazine hydrochloride, HCl | 100 °C, 9 h | 60–80 | Simple, moderate yield |

| Chlorination & reduction | N-phenylurea, Cl2, NaOH, toluene, HCl | 5–25 °C chlorination, ice bath NaOH addition | 56–89 | Industrial scale, high purity |

| Catalytic hydrogenation | Aniline, HCl, NaNO2, Pd/C, H2 | 0–5 °C diazotization, 15–35 °C hydrogenation | Good | Controlled, scalable |

| Coupling & oxidative amination | Acid chlorides, amino compounds | Various | Variable | For substituted derivatives |

Purification and Characterization Notes

- Recrystallization from ethanol is a common purification step for hydrazine hydrochlorides.

- Melting points around 196–198 °C confirm the identity and purity of phenylhydrazine hydrochloride salts.

- Spectroscopic methods (NMR, HRMS) are used for structural confirmation in research settings.

- Silica gel chromatography may be employed for intermediate purification in complex syntheses.

化学反応の分析

Types of Reactions

1-Naphthalen-1-yl-1-phenylhydrazine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine moiety is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Azo compounds

Reduction: Hydrazine derivatives

Substitution: Various substituted hydrazine derivatives

科学的研究の応用

Table 1: Synthesis Methods of 1-Naphthalen-1-yl-1-phenylhydrazine; hydrochloride

| Method | Reactants | Conditions | Yield |

|---|---|---|---|

| Method A | Naphthalene + Phenylhydrazine | Reflux in ethanol | 75% |

| Method B | Naphthalene + Phenylhydrazine + Acetic Acid | Heating at 85 °C | 68% |

Anticancer Activity

Research has demonstrated that derivatives of naphthalene, including 1-naphthalen-1-yl-1-phenylhydrazine; hydrochloride, exhibit potent anticancer properties. For instance, studies have shown that naphthalene-substituted compounds can induce apoptosis and cell cycle arrest in cancer cell lines such as MDA-MB-231.

Case Study: Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of a related naphthalene derivative on breast cancer cells. The compound showed a significant reduction in cell viability at concentrations as low as 1 μM, indicating its potential as an anticancer agent .

Antimicrobial Properties

Hydrazone derivatives have also been studied for their antimicrobial activities. Compounds similar to 1-naphthalen-1-yl-1-phenylhydrazine; hydrochloride have been shown to exhibit activity against various bacterial strains, making them candidates for further development as antibacterial agents.

Case Study: Antimicrobial Evaluation

In a systematic review of hydrazone derivatives, several compounds demonstrated significant antibacterial activity against Mycobacterium tuberculosis and Moraxella catarrhalis, showcasing the potential of these compounds in treating infectious diseases .

Analytical Applications

The compound has found utility in analytical chemistry as a reagent for the detection and quantification of various analytes. Its ability to form stable complexes with metal ions allows it to serve as a ligand in coordination chemistry.

Table 2: Analytical Applications of 1-Naphthalen-1-yl-1-phenylhydrazine; hydrochloride

| Application | Description |

|---|---|

| Metal Ion Detection | Forms complexes with transition metals for spectroscopic analysis. |

| Chromatographic Techniques | Used as a derivatizing agent in HPLC for improving detection limits. |

作用機序

The mechanism of action of 1-Naphthalen-1-yl-1-phenylhydrazine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various enzymes and proteins, thereby modulating their activity. It can also participate in redox reactions, influencing cellular oxidative stress and signaling pathways .

類似化合物との比較

Structural Analogues

1-Benzyl-1-phenylhydrazine Hydrochloride

- Molecular Formula : C₁₃H₁₅ClN₂

- Structure : Replaces the naphthalen-1-yl group with a benzyl group.

- Synthesis : Prepared via alkylation of phenylhydrazine with benzyl halides under basic conditions.

2-Naphthylhydrazine Hydrochloride

- Molecular Formula : C₁₀H₁₁ClN₂

- Structure : Hydrazine group attached to the 2-position of naphthalene (vs. 1-position in the target compound).

- Properties : The positional isomerism affects electronic properties; the 1-naphthyl group is sterically bulkier, influencing reactivity in condensation reactions .

Naphthalen-1-ylhydrazine Hydrochloride (CAS 53661-18-0)

- Molecular Formula : C₁₀H₁₁ClN₂

- Structure : Lacks the phenyl group present in the target compound.

- Applications : Simpler structure often used as a precursor in synthesizing more complex hydrazine derivatives .

Physicochemical Properties

IR Spectroscopy :

¹H NMR :

Q & A

Q. What are the recommended synthetic routes for 1-Naphthalen-1-yl-1-phenylhydrazine hydrochloride, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. Key steps include:

- Reagent selection : Use phenylhydrazine hydrochloride as a starting material, reacting with naphthalen-1-yl derivatives under acidic conditions .

- Temperature control : Maintain temperatures between 0–5°C during diazotization to prevent side reactions .

- Purification : Recrystallization from ethanol-water mixtures improves purity. Yield optimization requires strict stoichiometric ratios (1:1 for amine-to-hydrazine derivatives) and inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are most reliable for characterizing 1-Naphthalen-1-yl-1-phenylhydrazine hydrochloride?

- Methodological Answer : Structural validation employs:

- NMR Spectroscopy : H and C NMR identify aromatic protons (δ 7.2–8.5 ppm) and confirm hydrazine linkages (NH signals at δ 4.5–5.0 ppm) .

- IR Spectroscopy : Stretching vibrations for N–H (3200–3400 cm) and C–N (1250–1350 cm) confirm functional groups .

- Mass Spectrometry (MS) : High-resolution ESI-MS detects the molecular ion peak at m/z 267.1 (M–Cl) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Safety measures include:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, as phenylhydrazine derivatives are respiratory irritants .

- Spill Management : Neutralize spills with 0.1 M HCl followed by phosphomolybdic acid solution to deactivate residual hydrazine .

Advanced Research Questions

Q. How do solvent polarity and pH affect the stability of 1-Naphthalen-1-yl-1-phenylhydrazine hydrochloride in aqueous solutions?

- Methodological Answer : Stability studies show:

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance solubility but may promote hydrolysis. Use buffered solutions (pH 4–6) to minimize degradation .

- pH-Dependent Degradation : Under alkaline conditions (pH >8), the hydrazine moiety undergoes oxidation to diazenium derivatives. Monitor pH with calibrated electrodes and stabilize with 0.1 M HCl .

Q. How can researchers resolve contradictions in NMR spectral data between different synthetic batches?

- Methodological Answer : Discrepancies arise from:

- Deuterated Solvent Artifacts : Ensure complete deuteration of DMSO-d or CDCl to avoid residual proton signals .

- Tautomeric Equilibria : Hydrazine derivatives may exhibit keto-enol tautomerism. Use variable-temperature NMR to identify dynamic equilibria .

- Internal Standards : Add tetramethylsilane (TMS) or internal reference compounds (e.g., CHCN) for chemical shift calibration .

Q. What mechanistic insights exist regarding the interaction of this compound with biological macromolecules?

- Methodological Answer : Preliminary studies suggest:

- Protein Binding : The naphthyl group facilitates π-π stacking with aromatic amino acids (e.g., tryptophan). Use fluorescence quenching assays to quantify binding constants .

- Enzyme Inhibition : Hydrazine derivatives inhibit monoamine oxidases (MAOs). Perform enzyme kinetics assays (e.g., Lineweaver-Burk plots) to assess competitive/non-competitive inhibition .

- Cellular Uptake : Radiolabeled C-tracers track intracellular accumulation in in vitro models, with LC-MS/MS validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。